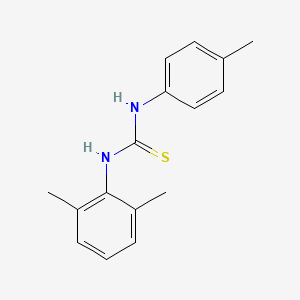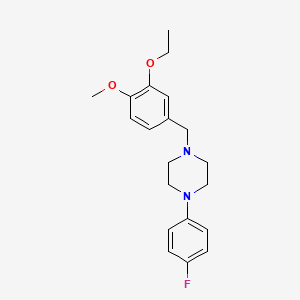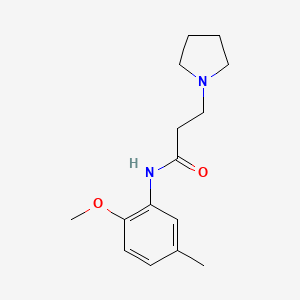
N-(2,6-dimethylphenyl)-N'-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-(4-methylphenyl)thiourea, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. DMPT is a thiourea derivative that has been used in various fields of research, including agriculture, aquaculture, and medical research.
作用機序
DMPT acts as a pheromone by stimulating the release of gonadotropin-releasing hormone (GnRH) in the hypothalamus, which then stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in an increase in the production of sex hormones, which leads to improved reproductive performance in fish and shellfish.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In fish and shellfish, DMPT has been shown to improve reproductive performance, increase egg production, and improve larval survival. DMPT has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DMPT can be expensive and may not be readily available in some countries. Additionally, DMPT's effects on different species may vary, which can make it difficult to generalize its effects across different studies.
将来の方向性
There are several future directions for DMPT research. In agriculture, DMPT could be further studied for its potential to reduce greenhouse gas emissions and improve animal welfare. In aquaculture, DMPT could be studied for its potential to improve the reproductive performance of other species, such as shrimp and crab. In medical research, DMPT could be further studied for its potential anti-cancer properties and its effects on other diseases. Additionally, the mechanisms underlying DMPT's effects on different species could be further elucidated to improve our understanding of its actions.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. DMPT has been extensively studied for its potential to improve animal growth and reproductive performance, as well as for its potential anti-cancer properties. While DMPT has several advantages for lab experiments, its effects on different species may vary, which can make it difficult to generalize its effects across different studies. There are several future directions for DMPT research, including its potential to reduce greenhouse gas emissions, improve animal welfare, and improve our understanding of its mechanisms of action.
合成法
DMPT can be synthesized by reacting 2,6-dimethylaniline and 4-methylphenyl isothiocyanate in the presence of a base. The reaction yields DMPT as a white powder, which can be purified by recrystallization.
科学的研究の応用
DMPT has been extensively used in scientific research, particularly in the fields of agriculture and aquaculture. In agriculture, DMPT has been used as a feed additive for livestock to improve their growth and feed efficiency. In aquaculture, DMPT has been used as a pheromone to improve the reproductive performance of fish and shellfish. DMPT has also been studied for its potential use in medical research, particularly in cancer treatment.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-7-9-14(10-8-11)17-16(19)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODNVHNFYZCCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)

![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
